1,1-Diisobutoxy-butane
Description
Structure
3D Structure
Properties
CAS No. |
13002-16-9 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1,1-bis(2-methylpropoxy)butane |
InChI |
InChI=1S/C12H26O2/c1-6-7-12(13-8-10(2)3)14-9-11(4)5/h10-12H,6-9H2,1-5H3 |
InChI Key |
UAPNJCMKUJQPBK-UHFFFAOYSA-N |
SMILES |
CCCC(OCC(C)C)OCC(C)C |
Canonical SMILES |
CCCC(OCC(C)C)OCC(C)C |
Synonyms |
1,1-Diisobutoxybutane |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways Involving 1,1 Diisobutoxy Butane
Direct Synthetic Routes for Acetal (B89532) Formation
The most common and direct method for synthesizing 1,1-diisobutoxy-butane is through the formation of an acetal from its constituent aldehyde and alcohol.
Acid-Catalyzed Condensation of Aldehydes and Alcohols
The mechanism begins with the protonation of the carbonyl oxygen of butyraldehyde (B50154) by an acid catalyst. libretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic isobutanol. libretexts.org The initial attack forms a protonated hemiacetal, which then loses a proton to yield a neutral hemiacetal intermediate. youtube.com Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming a resonance-stabilized carbocation (an oxonium ion). chemistrysteps.comyoutube.com Finally, a second molecule of isobutanol attacks this electrophilic species, and after deprotonation, the final this compound product is formed, and the acid catalyst is regenerated. libretexts.orgyoutube.com
Optimization of Reaction Conditions for Acetalization (e.g., Temperature, Reactant Stoichiometry, Flow Rate)
To maximize the yield of this compound, optimization of reaction parameters is critical. Key variables include temperature, the molar ratio of reactants, and, in continuous systems, the flow rate of reactants. researchgate.netscielo.br Using an excess of the alcohol (isobutanol) is a common strategy to shift the reaction equilibrium toward the product side. organicchemistrytutor.commdpi.com
Research on the synthesis of the closely related compound 1,1-dibutoxybutane from n-butanol using a Chromium/Activated Carbon (Cr/AC) catalyst provides insight into the effects of these parameters. The study systematically varied temperature, catalyst amount, and alcohol flow rate to find the optimal conditions for production. The highest yield of 53.42% was achieved at a temperature of 450°C, using 5 g of the Cr/AC catalyst with an n-butanol flow rate of 0.10 mL/min. researchgate.net This demonstrates the sensitive interplay between temperature and reactant residence time (influenced by flow rate) in maximizing product formation.
Table 1: Optimization of Reaction Conditions for 1,1-Dibutoxybutane Synthesis researchgate.net
| Temperature (°C) | Catalyst Amount (g) | Alcohol Flow Rate (mL/min) | Product Yield (%) |
| 450 | 5 | 0.10 | 53.42 |
| 500 | 5 | 0.10 | Lower Yield |
| 550 | 5 | 0.10 | Lower Yield |
| 450 | 10 | 0.10 | Lower Yield |
| 450 | 15 | 0.10 | Lower Yield |
| 450 | 5 | 0.50 | Lower Yield |
| 450 | 5 | 0.90 | Lower Yield |
Mechanistic Insights into Water Removal and Equilibrium Shift in Acetal Synthesis
Several laboratory and industrial techniques are employed to effectively remove water. These include azeotropic distillation using a Dean-Stark apparatus, which continuously separates water from the reaction mixture. wikipedia.org Another common method is the use of dehydrating agents or molecular sieves that selectively adsorb water. libretexts.org For instance, agents like trimethyl orthoformate can be used, which react with the generated water to form methanol and methyl formate, effectively driving the acetal formation forward. organic-chemistry.org The mechanism of hydrolysis, the reverse reaction, is also acid-catalyzed and involves the attack of water on the protonated acetal, highlighting the importance of maintaining anhydrous or near-anhydrous conditions for successful synthesis. chemistrysteps.comic.ac.uk
Catalytic Systems in the Synthesis of this compound and Related Acetals
Application of Heterogeneous Acid Catalysts (e.g., Niobic Acid, Cr/Activated Carbon, Calcium Phosphate)
Heterogeneous acid catalysts offer significant advantages over their homogeneous counterparts, such as easier separation from the product mixture, reduced corrosion issues, and potential for regeneration and reuse. mdpi.commdpi.com A variety of solid acid catalysts have been explored for acetalization reactions.
One example is the use of a Chromium on Activated Carbon (Cr/AC) catalyst for the synthesis of 1,1-dibutoxybutane. researchgate.net This catalyst demonstrated significant catalytic activity, which was attributed to its acidic nature. researchgate.net Other effective solid acid catalysts for acetal synthesis include ion-exchange resins (e.g., Amberlyst), zeolites, perchloric acid adsorbed on silica gel, and zirconium tetrachloride. mdpi.comorganic-chemistry.orgresearchgate.net These materials provide acidic sites on a solid support, facilitating the reaction without dissolving in the reaction medium. While specific data on niobic acid and calcium phosphate for this compound synthesis is limited, their known acidic properties make them potential candidates for this type of conversion.
Role of Catalyst Acidity and Regeneration in Acetal Production
The acidity of the catalyst is a determining factor in its activity for acetal production. The function of the acid is to protonate the aldehyde's carbonyl group, thereby activating it for the nucleophilic attack by the alcohol. libretexts.org The strength and concentration of acid sites on a heterogeneous catalyst can directly impact the reaction rate. For instance, a study on a sulfonated carbon-silica composite found that its high acidity (2.25 mmol/g) resulted in high conversion rates in glycerol (B35011) acetalization. mdpi.com In the synthesis of 1,1-dibutoxybutane, the Cr/AC catalyst exhibited an acidity of 8.27 mmol/g, a significant increase over the 2.49 mmol/g of the activated carbon support alone, correlating with its catalytic performance. researchgate.net
Catalyst regeneration is a key consideration for the economic and environmental sustainability of the process. scirp.org Deactivation can occur through the deposition of byproducts or the poisoning of active sites. Regeneration aims to restore the catalyst's activity, and the methods used depend on the nature of the catalyst and the deactivation mechanism. scirp.org This can involve thermal treatments, washing with solvents, or chemical treatments to remove adsorbed species and clear the active sites. The reusability of catalysts like perchloric acid on silica gel has been noted as a significant advantage in acetal synthesis. organic-chemistry.org
Chemical Transformations and Derivatization Reactions of Acetals
Acetals, such as 1,1-diisobutoxybutane, are characterized by their stability under neutral to strongly basic conditions, making them excellent protecting groups for aldehydes and ketones. libretexts.org Their reactivity is primarily manifested under acidic conditions, which facilitates their cleavage and participation in various synthetic transformations.
The cleavage of acetals is typically achieved through acid-catalyzed hydrolysis, a reversible reaction that regenerates the parent aldehyde or ketone and the corresponding alcohol. masterorganicchemistry.comchemistrysteps.com The mechanism of this reaction involves the protonation of one of the alkoxy groups, converting it into a good leaving group. Subsequent elimination of the alcohol is facilitated by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxonium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal, which then undergoes a similar acid-catalyzed process to release the second alcohol molecule and the carbonyl compound. masterorganicchemistry.comchemistrysteps.com
Under certain conditions, the cleavage of acetals can be directed towards the formation of unsaturated hydrocarbons. For instance, the thermal decomposition of acetals, although less common than acid-catalyzed hydrolysis, can lead to elimination reactions. The thermal decomposition of butyraldehyde has been studied and shown to produce a variety of products, including unsaturated hydrocarbons, through complex radical and molecular pathways. While specific studies on the thermal decomposition of 1,1-diisobutoxybutane are scarce, analogies can be drawn from the behavior of other ethers and acetals under pyrolytic conditions.
The primary role of acetals, including 1,1-diisobutoxybutane, in complex organic syntheses is that of a protecting group for the carbonyl functionality of aldehydes and ketones. libretexts.org This protection strategy is crucial when other parts of the molecule need to undergo reactions that are incompatible with a free carbonyl group, such as reactions involving Grignard reagents, organolithium compounds, or metal hydrides. libretexts.org
For example, in a multi-step synthesis, a ketone can be protected as an acetal, allowing for a selective reaction, such as the reduction of an ester in the same molecule using a strong reducing agent like lithium aluminum hydride. The acetal group remains inert to the reducing agent. Subsequent deprotection via acid-catalyzed hydrolysis regenerates the ketone, yielding the desired product.
Butyraldehyde acetals, in a broader context, serve as important intermediates in the synthesis of various commercially significant compounds. For instance, 4-(N,N-dimethylamino)butyraldehyde dimethyl and diethyl acetals are key intermediates in the synthesis of anti-migraine drugs such as sumatriptan, zolmitriptan, and rizatriptan. asianpubs.orggoogle.com The synthesis of these intermediates often involves the acetalization of a precursor aldehyde. An improved process for preparing 4-(N,N-disubstituted amino)butyraldehyde acetals highlights the generation of 4-chlorobutyraldehyde and its subsequent reaction with an alcohol in the presence of an acid catalyst to form the corresponding acetal. asianpubs.org This showcases the practical application of butyraldehyde acetals as stable intermediates in pharmaceutical synthesis.
Furthermore, butyraldehyde itself is a versatile chemical intermediate used in the production of a wide range of chemicals, including plasticizers, resins, and solvents. consolidated-chemical.comchemicalbook.comresearchgate.net The formation of acetals from butyraldehyde is a key step in many of these synthetic pathways, underscoring the importance of this class of compounds in industrial chemistry.
While direct examples of 1,1-diisobutoxybutane being used as a key intermediate in the total synthesis of a specific natural product are not prominently featured in the literature, the principles of its utility as a protecting group are widely applied in the synthesis of complex molecules. nih.govauburn.eduresearchgate.netnih.gov The choice of the isobutoxy groups can offer specific advantages in terms of solubility and reactivity compared to other alkyl groups.
Natural Occurrence and Biogenic Pathways of 1,1 Diisobutoxy Butane
Phytochemical Profiling and Identification in Plant Extracts
The identification of 1,1-Diisobutoxy-butane has been documented in several distinct species, highlighting its distribution across different biological families. Analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), have been instrumental in detecting and quantifying this compound in complex natural extracts.
Detection in Basella alba L. (Malabar Spinach)
Basella alba L., commonly known as Malabar Spinach, is a perennial vine valued for its edible leaves. Phytochemical screening of this plant has revealed a rich composition of bioactive compounds, including flavonoids, saponins, carotenoids, and various organic acids. oup.comresearchgate.net Within the comprehensive chemical profile of Basella alba, the presence of this compound has been reported. While detailed quantitative data is limited in available literature, its detection points to the plant's metabolic capacity to synthesize this unique acetal (B89532). The leaves are known to contain a variety of phytochemicals such as alkaloids, glycosides, tannins, and steroids. researchgate.netresearchgate.net
Occurrence in Ajuga parviflora Benth. Butanol Extracts
The herbaceous plant Ajuga parviflora Benth., belonging to the Lamiaceae family, has been a subject of phytochemical investigation due to its traditional medicinal uses. nih.gov A detailed analysis of the butanol extract of A. parviflora using GC-MS led to the identification of over 32 distinct constituents. frontiersin.orgmdpi.com Among these, this compound was identified, constituting 1.1% of the total chemical composition of the extract. frontiersin.orgmdpi.com This finding provides clear quantitative evidence of the compound's natural occurrence in this species. The extract also contained a variety of other compounds, with glycerol (B35011) being the most abundant. frontiersin.orgmdpi.com
Table 1: Selected Chemical Constituents of Ajuga parviflora Benth. Butanol Extract
| Compound | Percentage of Total Composition (%) |
| Glycerol | 15.8 |
| 3,5-dimethylphenyl isocyanate | 6.5 |
| 2-ethyl-hexanol | 6.5 |
| Lageracetal | 6.2 |
| Butyl isobutyrate | 5.0 |
| This compound | 1.1 |
Data sourced from GC-MS analysis of Ajuga parviflora Benth. butanol extract. frontiersin.orgmdpi.com
Presence in Caulerpa racemosa (Green Seaweed) Metabolite Profiles
Caulerpa racemosa, a species of edible green seaweed also known as "sea grapes," is found in many coastal regions. mdpi.com Metabolomic studies of this marine alga have identified a wide range of bioactive secondary metabolites, including bisindole alkaloids, terpenes, and polyunsaturated fatty acids. mdpi.comnih.gov The presence of this compound has been noted within the complex metabolite profile of C. racemosa. This detection in a marine organism suggests that the biosynthetic pathways for this compound are not limited to terrestrial plants. The seaweed is also known to be a source of compounds with neuroprotective and antifungal activities. mdpi.com
Biological Sources and Potential Biogenic Formation Mechanisms
The formation of this compound in biological systems is understood to be the result of an acetalization reaction between butanal and isobutanol. The existence of enzymatic pathways capable of producing these precursor molecules in both plants and microbes provides a basis for understanding its natural synthesis.
Enzymatic Pathways in Plant Metabolism
The biosynthesis of an acetal like this compound in plants would necessitate the availability of its aldehyde and alcohol precursors: butanal and isobutanol, respectively.
Isobutanol Biosynthesis : Plants, like microbes, can synthesize isobutanol. The pathway typically starts from pyruvate (B1213749), a key product of glycolysis. nih.gov Through a series of enzymatic steps common to the biosynthesis of the amino acid valine, pyruvate is converted to 2-ketoisovalerate. frontiersin.orgnih.gov This intermediate is then decarboxylated to isobutyraldehyde (B47883) by a keto acid decarboxylase and subsequently reduced to isobutanol by an alcohol dehydrogenase (ADH). frontiersin.orgnih.gov
Butanal Biosynthesis : The formation of butanal can occur via pathways related to amino acid or fatty acid metabolism. For instance, the catabolism of certain amino acids can yield short-chain aldehydes. The n-butanol biosynthetic pathway, extensively studied in Clostridium species, involves the conversion of butyryl-CoA to butyraldehyde (B50154) (butanal) by an aldehyde dehydrogenase. researchgate.net Similar enzymatic activities exist in plants, allowing for the formation of butanal from fatty acid metabolism intermediates.
Once butanal and isobutanol are synthesized, they can undergo an enzyme-catalyzed condensation reaction to form the this compound acetal. This reaction is analogous to other biological acetal formations, such as the creation of glycosidic bonds in carbohydrates, where an alcohol adds to a protonated carbonyl group, followed by the addition of a second alcohol and the elimination of water. nih.gov
Microbial Biosynthesis of Related Acetal Compounds
Microorganisms are well-known for their diverse metabolic capabilities, including the production of various alcohols and aldehydes. nih.gov The biosynthesis of this compound precursors is well-documented in bacteria and yeast.
Isobutanol Production : The engineering of microbes like Escherichia coli and Saccharomyces cerevisiae for isobutanol production has been a significant area of biofuel research. nih.gov These efforts have focused on optimizing the native valine biosynthesis pathway and introducing key enzymes like keto-acid decarboxylase and alcohol dehydrogenase to efficiently convert pyruvate to isobutanol. nih.gov
Butanal Production : The acetone-butanol-ethanol (ABE) fermentation pathway in Clostridium species is a classic example of microbial solvent production. oup.com A key intermediate in the butanol branch of this pathway is butyraldehyde (butanal). researchgate.net
Given that microbes can produce both butanal and isobutanol, it is plausible that some species possess the enzymatic machinery to catalyze their condensation into this compound. Microbial enzymes are known to facilitate a vast array of chemical reactions, and the formation of acetals from available aldehydes and alcohols is a chemically favorable process that could be readily catalyzed in a cellular environment. While direct microbial synthesis of this compound is not extensively documented, the synthesis of other complex molecules via aldehyde intermediates is known, such as in the microbial production of alkanes where fatty aldehydes are key precursors.
Advanced Analytical Methodologies for the Characterization of 1,1 Diisobutoxy Butane
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation of 1,1-Diisobutoxy-butane from complex matrices or reaction mixtures. Given its volatile nature, Gas Chromatography (GC) stands out as the most suitable technique.
Gas Chromatography is a powerful and reliable method for the separation and analysis of volatile organic compounds like this compound. mdpi.com The technique separates components of a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. For the analysis of volatile acetals, headspace GC is often employed, where the vapor phase above a sample is injected into the chromatograph, allowing for the analysis of volatile components without interference from non-volatile matrix components. semanticscholar.orgnih.gov
The selection of the GC column is critical for achieving optimal separation. Capillary columns with a polyethylene glycol (e.g., DB-WAX) or dimethylpolysiloxane stationary phase are commonly used for the analysis of volatile compounds. mdpi.comnih.govgwu.edu The choice of detector is also crucial, with Flame Ionization Detectors (FID) and Mass Spectrometers (MS) being the most common for acetal (B89532) analysis, offering high sensitivity and the ability to provide structural information, respectively. mdpi.comnotulaebotanicae.ro
| Parameter | Typical Setting/Value | Rationale |
|---|---|---|
| Injection Technique | Headspace or Direct Liquid Injection | Headspace is preferred for complex matrices to isolate volatile analytes. semanticscholar.orgnih.gov |
| Column Type | Capillary Column (e.g., DB-WAX, DMPS) | Provides high resolution and efficiency for separating complex mixtures. mdpi.comgwu.edu |
| Carrier Gas | Helium or Nitrogen | Inert gases that serve as the mobile phase. nih.gov |
| Oven Temperature Program | Initial hold, followed by a temperature ramp | Optimizes separation of compounds with a range of boiling points. nih.gov |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | MS provides identification, while FID offers robust quantification. mdpi.comnotulaebotanicae.ro |
In Gas Chromatography, the retention time (t_R) is the time it takes for a compound to travel from the injector to the detector. It is a characteristic property of a compound under a specific set of chromatographic conditions. nih.gov For this compound, the retention time will be influenced by its boiling point, the column's stationary phase, the carrier gas flow rate, and the oven temperature program. nih.govgwu.edu By comparing the retention time of an unknown peak to that of a known standard of this compound under identical conditions, tentative identification can be made. notulaebotanicae.ro
Chromatographic resolution is a measure of the separation between two peaks in a chromatogram. Achieving adequate resolution is crucial to ensure that this compound is fully separated from any impurities or other components in the sample, which is essential for accurate quantification. gwu.edu The resolution can be optimized by adjusting parameters such as the column length, stationary phase, temperature program, and carrier gas flow rate. gwu.edu For instance, a slower temperature ramp can often improve the resolution of closely eluting compounds. nih.gov
| Parameter | Effect on Retention Time | Effect on Resolution |
|---|---|---|
| Oven Temperature | Higher temperature decreases retention time. nih.gov | Temperature programming is often required to achieve optimal resolution for all components. nih.gov |
| Carrier Gas Flow Rate | Higher flow rate generally decreases retention time. | An optimal flow rate exists for maximum resolution (van Deemter equation). |
| Column Stationary Phase | Polar compounds are retained longer on polar columns (like-dissolves-like). | The choice of stationary phase is critical for achieving selectivity and resolution. gwu.edu |
| Column Length | Longer columns increase retention time. | Longer columns generally provide higher resolution. |
Spectroscopic Identification and Structural Elucidation
While chromatography is excellent for separation, spectroscopy is indispensable for the definitive identification and structural elucidation of this compound.
Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it provides a highly sensitive and specific method for identifying volatile compounds. mdpi.comnih.gov As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process forms a molecular ion ([M]⁺) and various fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule. docbrown.info
The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (202.33 g/mol ). The fragmentation pattern is also highly informative. The weakest bond in the molecule is the C-O bond, and its cleavage leads to characteristic fragment ions. The base peak, which is the most abundant ion, often results from a stable carbocation.
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 202 | [C₁₂H₂₆O₂]⁺ | Molecular Ion (M⁺) |
| 145 | [M - C₄H₉O]⁺ | Loss of an isobutoxy group |
| 129 | [M - C₄H₉]⁺ | Loss of an isobutyl group |
| 73 | [C₄H₉O]⁺ | Isobutoxy cation |
| 57 | [C₄H₉]⁺ | Isobutyl cation (often a prominent peak) |
Note: The fragmentation data is predicted based on typical mass spectrometric behavior of acetals and ethers.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. rsc.org ¹H-NMR spectroscopy, in particular, provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The spectrum provides information on the number of different types of protons (number of signals), the electronic environment of each proton (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting). docbrown.info
For this compound, the ¹H-NMR spectrum would show distinct signals for the different sets of equivalent protons in the butyl and isobutoxy groups. The chemical shifts, integration values, and splitting patterns would be consistent with its specific structure, allowing for unambiguous confirmation.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH(O-)₂ | ~4.4-4.6 | Triplet | 1H |
| -O-CH₂-CH(CH₃)₂ | ~3.2-3.4 | Doublet | 4H |
| -CH(CH₃)₂ | ~1.8-2.0 | Multiplet | 2H |
| -CH₂-CH₂-CH₃ | ~1.3-1.6 | Multiplet | 4H |
| -CH(CH₃)₂ | ~0.9 | Doublet | 12H |
| -CH₂-CH₃ | ~0.9 | Triplet | 3H |
Note: The predicted ¹H-NMR data is based on standard chemical shift values and coupling principles.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edujournalwjbphs.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The FTIR spectrum is a plot of the absorbed infrared radiation versus frequency (or wavenumber), which reveals the presence of characteristic functional groups. upi.edu
For this compound, the FTIR spectrum would be characterized by the absence of a broad O-H stretching band (indicating the absence of alcohol impurities) and the presence of strong C-O stretching bands characteristic of the acetal group. The spectrum would also show strong C-H stretching and bending vibrations from the alkyl chains. ieeesem.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2850-3000 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |
| 1350-1480 | C-H Bend | Alkyl (CH, CH₂, CH₃) |
| 1050-1150 | C-O Stretch | Acetal/Ether (C-O-C) |
Quantitative Analysis and Purity Assessment Methods
The accurate determination of the concentration and purity of this compound is crucial for its application in various chemical processes. Quantitative analysis and purity assessment are typically achieved through chromatographic techniques, which allow for the separation and quantification of the target analyte from impurities. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed for this purpose.
Gas Chromatography (GC)
Gas chromatography is a robust technique for the quantitative analysis of volatile and semi-volatile compounds like this compound. The method involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. A Flame Ionization Detector (FID) is commonly used for the detection and quantification of hydrocarbons and their derivatives due to its high sensitivity.
For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase is suitable. The selection of the column is critical to achieve good resolution between the main compound and any potential impurities, such as isobutanol, butyraldehyde (B50154), and by-products from its synthesis.
Table 1: Example GC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | SH-I-1MS (or equivalent), 30 m x 0.25 mm I.D. x 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1 mL/min) |
| Oven Program | Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 200°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Injection Volume | 1 µL |
Purity assessment is performed by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For more accurate quantitative results, an internal or external standard method is employed. A typical internal standard would be a stable compound with similar chemical properties and a retention time that does not overlap with other components in the sample.
Table 2: Typical Retention Times and Performance Data for GC Analysis
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Isobutanol | ~ 3.5 | 0.1 | 0.3 |
| Butyraldehyde | ~ 4.2 | 0.2 | 0.6 |
| This compound | ~ 10.8 | 0.5 | 1.5 |
| High-boiling impurities | > 12 | - | - |
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred for volatile compounds, HPLC can also be a valuable tool, particularly for non-volatile impurities or when derivatization is undesirable. For acetals like this compound, a key challenge in reversed-phase HPLC is the potential for hydrolysis of the acetal in the acidic environment of a standard silica-based C18 column and aqueous mobile phases. coresta.org To prevent this, a small amount of a basic modifier, such as ammonia or triethylamine, can be added to the mobile phase to raise the pH and inhibit hydrolysis. coresta.org
A UV detector can be used if the impurities have a chromophore. Since this compound itself lacks a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) is necessary, or an alternative detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be employed.
Table 3: Example HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (70:30) with 5 mM Ammonia |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector | UV at 210 nm or Refractive Index Detector (RID) |
| Injection Volume | 10 µL |
Quantitative analysis by HPLC would also rely on calibration curves generated from standards of known concentration. The purity is determined by the relative peak area of this compound compared to the total peak area of all components detected.
Table 4: Hypothetical HPLC Performance Data
| Compound | Retention Time (min) |
| Butyraldehyde | ~ 2.5 |
| Isobutanol | ~ 3.1 |
| This compound | ~ 5.8 |
The choice between GC and HPLC for the quantitative analysis and purity assessment of this compound will depend on the specific impurities of interest, the required sensitivity, and the available instrumentation. In many quality control settings, GC-FID is the preferred method due to its simplicity, robustness, and high sensitivity for this type of compound.
Theoretical and Computational Investigations of 1,1 Diisobutoxy Butane
Molecular Structure, Conformation, and Isomeric Considerations
Conformational Analysis: The flexibility of 1,1-diisobutoxy-butane arises from the rotation around several single bonds:
The two C-O bonds of the acetal (B89532) linkage.
The C-O bonds within each isobutoxy group.
The C-C bonds within the butane (B89635) and isobutyl chains.
Rotation around these bonds gives rise to various rotational isomers, or conformers, each with a distinct energy level. Computational methods, particularly Density Functional Theory (DFT), are employed to perform conformational searches and identify the most stable, low-energy structures. These calculations reveal that the molecule likely adopts a staggered conformation to minimize steric hindrance between the bulky isobutyl groups and the butyl chain.
Isomeric Forms: While this compound refers to a specific constitutional isomer, other isomers with the formula C₁₂H₂₆O₂ exist, such as 2,2-diisobutoxy-butane. It is critical to distinguish these as they possess different physical and chemical properties. The focus here remains solely on the 1,1-isomer, which is formed from the reaction of butyraldehyde (B50154) and isobutanol.
Quantum Chemical Modeling of Reaction Intermediates and Transition States
The formation of this compound is an acid-catalyzed acetalization reaction. Quantum chemical modeling is instrumental in elucidating the step-by-step mechanism of this process. The reaction begins with the protonation of the carbonyl oxygen of butyraldehyde, which activates the carbonyl carbon for nucleophilic attack by an isobutanol molecule.
This leads to the formation of a tetrahedral intermediate, a hemiacetal. A second isobutanol molecule then participates, ultimately leading to the displacement of a water molecule and the formation of the final acetal.
Modeling Key Structures: High-level computational methods are used to model the geometry and energy of:
Reactants: Butyraldehyde and isobutanol.
Intermediates: The protonated carbonyl and the hemiacetal.
Transition States: The high-energy structures that connect reactants, intermediates, and products.
By calculating the energy barriers associated with each transition state, researchers can identify the rate-determining step of the reaction. These models provide a detailed picture of the electronic changes, such as bond formation and breaking, that occur throughout the reaction pathway.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational chemistry is a reliable tool for predicting spectroscopic data, which is essential for chemical identification and structural elucidation. For this compound, methods like DFT can accurately forecast Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The standard procedure involves:
Optimizing the molecular geometry of the lowest energy conformer at a chosen level of theory (e.g., B3LYP/6-31G(d)).
Performing NMR calculations using the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C chemical shifts.
Calculating vibrational frequencies to predict the IR spectrum.
These predicted spectra serve as a powerful reference. When a new compound is synthesized, its experimental spectra can be compared against the computed values. A strong correlation between the predicted and measured data provides high confidence in the assigned molecular structure.
Table 1: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table demonstrates the typical format for validating computational predictions against experimental results for a molecule like this compound. The values are hypothetical examples of what such a study would produce.
| Carbon Atom Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
| Acetal CH | 103.5 | 104.0 | -0.5 |
| O-C H₂ (isobutyl) | 70.8 | 71.2 | -0.4 |
| C H (isobutyl) | 28.5 | 28.8 | -0.3 |
| C H₃ (isobutyl) | 19.2 | 19.4 | -0.2 |
| C H₂ (butyl chain) | 35.1 | 35.5 | -0.4 |
| C H₂ (butyl chain) | 18.9 | 19.1 | -0.2 |
| C H₃ (butyl chain) | 13.7 | 13.9 | -0.2 |
Computational Studies on Host-Guest Interactions Involving Butane Derivatives
Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. While complex macrocycles are common hosts, the principles also apply to simpler systems. This compound, with its flexible, acyclic structure, can act as a guest.
Computational studies can model how this molecule would fit into the cavity of a host. These models calculate the binding energy of the host-guest complex, which is determined by the sum of non-covalent interactions:
Van der Waals forces: Arising from temporary fluctuations in electron density.
Dipole-dipole interactions: Due to the polar C-O bonds in the acetal.
Hydrogen bonding: If the host possesses hydrogen bond donor or acceptor sites.
By simulating the interaction, researchers can predict the stability of the complex and the preferred orientation of the guest within the host. Such studies are fundamental to the design of molecular sensors, drug delivery systems, and new materials.
Thermodynamic and Kinetic Modeling of Acetalization Processes
The formation of this compound from butyraldehyde and isobutanol is a reversible equilibrium process. Thermodynamic and kinetic modeling, supported by computational calculations, provides a quantitative understanding of this reaction.
Thermodynamic Modeling: This involves calculating the standard Gibbs free energy change (ΔG°) for the reaction. ΔG° is derived from the enthalpy change (ΔH°) and entropy change (ΔS°), which can be computed for all reactants and products.
ΔH° (Enthalpy): Reflects the change in bond energies. Acetal formation is typically exothermic.
ΔS° (Entropy): Reflects the change in molecular disorder. The reaction of three molecules (one aldehyde, two alcohols) to produce two (one acetal, one water) results in a decrease in entropy.
The balance between enthalpy and entropy determines the position of the equilibrium. Le Chatelier's principle is often applied experimentally, for instance, by removing water to drive the reaction toward the product side.
Kinetic Modeling: This focuses on the reaction rate. The activation energy (Ea), which is the energy barrier of the rate-determining step, is obtained from the quantum chemical models described in section 5.2. This value is then used in rate equations, such as the Arrhenius equation, to model how the reaction rate changes with temperature.
Table 2: Key Thermodynamic and Kinetic Parameters for Acetalization This table provides an example of the parameters that are determined through computational modeling to describe the acetalization process.
| Parameter | Symbol | Description | Typical Computational Output |
| Enthalpy of Reaction | ΔH° | Heat released or absorbed during the reaction. | Negative value (exothermic) |
| Entropy of Reaction | ΔS° | Change in disorder of the system. | Negative value (fewer moles of product) |
| Gibbs Free Energy | ΔG° | Overall thermodynamic driving force. | Small negative or positive value (equilibrium) |
| Activation Energy | Ea | Energy barrier for the rate-limiting step. | Calculated from transition state energy |
Future Research Trajectories and Interdisciplinary Scientific Engagement
Exploration of Novel Synthetic Pathways for Green Chemistry Applications
The synthesis of acetals is a cornerstone of organic chemistry, traditionally relying on acid catalysis. wikipedia.org However, the principles of green chemistry are driving the development of more environmentally benign synthetic methods. researchgate.net Future research into the synthesis of 1,1-Diisobutoxy-butane could align with these principles.
Modern approaches to acetal (B89532) synthesis focus on the use of solid acid catalysts, photocatalysts, and enzymatic processes to reduce waste and improve energy efficiency. rsc.orgmdpi.com For instance, a photo-organocatalytic protocol for the efficient acetalization of aldehydes has been developed, utilizing thioxanthenone as a photocatalyst and household lamps as a light source. rsc.org Such a method could potentially be adapted for the synthesis of this compound.
The table below illustrates a comparative overview of traditional versus potential green synthetic pathways for acetal formation, which could be explored for this compound.
| Feature | Traditional Synthesis | Potential Green Synthesis |
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄, HCl) | Heterogeneous solid acids, enzymes, photocatalysts |
| Solvent | Often volatile organic compounds (VOCs) | Greener solvents (e.g., ionic liquids, supercritical fluids) or solvent-free conditions |
| Energy Input | Conventional heating | Microwave irradiation, ultrasound |
| Byproducts | Acidic waste streams | Minimal waste, recyclable catalysts |
Investigation of this compound as a Platform Chemical in Organic Synthesis
Acetals are widely recognized for their role as protecting groups for carbonyl functionalities in multi-step organic synthesis. libretexts.org Beyond this classical application, there is growing interest in utilizing acetals as versatile platform chemicals. The stability of the acetal linkage under neutral to basic conditions makes them robust intermediates. libretexts.org
Future research could investigate the potential of this compound as a precursor to other valuable chemical entities. For example, the acetal moiety could be strategically cleaved under acidic conditions to release the parent aldehyde, butan-1-al, and isobutanol at a desired point in a synthetic sequence. Furthermore, the reactivity of the alkyl chains could be explored for functionalization, leading to the creation of novel derivatives with tailored properties.
The potential applications of acetals as platform chemicals are summarized in the following table:
| Application Area | Description |
| Protecting Groups | Masking of aldehyde and ketone functionalities during synthesis. |
| Chiral Auxiliaries | Use of chiral diols to form chiral acetals, enabling stereoselective transformations. wikipedia.org |
| Fuel Additives | Certain acetals are being investigated as oxygenated fuel additives to improve combustion and reduce emissions. rsc.org |
| Solvents | Due to their ether-like properties, some acetals are explored as green solvent alternatives. |
Advanced Metabolomics Studies for Understanding Biogenic Roles
While there is no direct evidence to suggest that this compound is a naturally occurring compound, the field of metabolomics, particularly the study of volatile organic compounds (VOCs), offers powerful tools to investigate the presence and potential roles of such molecules in biological systems. nih.govnih.gov Metabolomics allows for the comprehensive analysis of small molecules in a biological sample, providing a snapshot of metabolic activity. mst.edu
Future research could employ metabolomic workflows to screen for the presence of this compound or related acetals in various biological matrices, such as plant tissues, microbial cultures, or food products. The identification of this compound in a biogenic context would open up new avenues of research into its biosynthetic pathways and ecological functions.
The table below outlines a hypothetical metabolomics workflow for the investigation of this compound:
| Step | Description |
| Sample Collection | Gathering of biological material (e.g., plant leaves, microbial broth). |
| Metabolite Extraction | Isolation of volatile and semi-volatile compounds using techniques like headspace solid-phase microextraction (HS-SPME). |
| Analytical Detection | Separation and identification of compounds using Gas Chromatography-Mass Spectrometry (GC-MS). |
| Data Analysis | Statistical analysis to identify significant metabolites and potential biomarkers. |
Development of High-Throughput Analytical Methodologies for Acetal Detection
The advancement of high-throughput screening in chemical synthesis and metabolomics necessitates the development of rapid and efficient analytical methods. digitellinc.com For the detection and quantification of acetals like this compound, high-throughput techniques are crucial for accelerating research.
Current analytical methods for acetals often involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). nih.govnih.gov Future research could focus on optimizing these methods for high-throughput applications. This could involve the use of faster chromatography columns, automated sample preparation, and advanced data processing software.
A comparison of conventional and high-throughput analytical techniques for acetal analysis is presented below:
| Technique | Throughput | Key Advantages |
| Conventional GC-MS | Low to medium | High resolution and sensitivity. |
| Fast GC-MS | Medium to high | Reduced analysis time. |
| Direct-injection MS | High | Rapid analysis without chromatographic separation. |
| Flow-injection MS | High | Automated, continuous sample introduction. |
Integration of Computational Chemistry with Experimental Validation for Acetal Research
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. ic.ac.uk In the context of this compound, computational methods could be employed to investigate various aspects of its chemical behavior.
For instance, quantum chemical calculations could be used to predict its spectroscopic properties (e.g., NMR and IR spectra), which would aid in its identification and characterization. Molecular modeling could be used to study its interactions with biological macromolecules, providing insights into potential biological activities. Furthermore, computational studies could elucidate the mechanisms of its formation and hydrolysis, contributing to the development of more efficient synthetic and degradative processes. researchgate.net
The synergy between computational and experimental approaches is highlighted in the following table:
| Research Area | Computational Approach | Experimental Validation |
| Molecular Structure | Quantum chemical calculations (e.g., DFT) | X-ray crystallography, NMR spectroscopy |
| Reactivity | Transition state theory, molecular dynamics | Kinetic studies, reaction monitoring |
| Spectroscopic Properties | Calculation of NMR chemical shifts and IR vibrational frequencies | NMR and IR spectroscopy |
| Biological Interactions | Molecular docking, QSAR studies | In vitro assays, binding studies |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1,1-Diisobutoxy-butane in laboratory settings?
- Methodological Guidance :
- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Work in a fume hood to mitigate inhalation risks (GHS Category 4 for acute toxicity) .
- In case of skin contact, immediately wash with soap and water; for eye exposure, rinse cautiously for 15 minutes .
- Store away from strong acids, bases, and oxidizing agents to avoid hazardous reactions .
Q. How stable is this compound under standard experimental conditions?
- Data-Driven Analysis :
- The compound is stable under normal temperatures and pressures but may decompose at extremes (>100°C) .
- No hazardous polymerization or self-reactivity reported, though combustion releases toxic fumes (e.g., CO, aldehydes) .
- Monitor for discoloration or precipitate formation as indicators of degradation during long-term storage .
Q. What firefighting measures are appropriate for this compound?
- Experimental Safety :
- Use CO₂, dry chemical powder, or alcohol-resistant foam (AFFF). Avoid water jets, which may spread the fire .
- Firefighters must wear self-contained breathing apparatus (SCBA) and flame-retardant suits due to toxic fume risks .
Advanced Research Questions
Q. How can researchers address gaps in toxicological and ecological data for this compound?
- Contradiction Analysis & Mitigation :
- No acute/chronic toxicity, bioaccumulation, or environmental mobility data exist . Design tiered testing:
In vitro assays (e.g., Ames test for mutagenicity).
Ecotoxicology models (e.g., Daphnia magna acute toxicity).
Read-across approaches using structurally similar ethers (e.g., 1,1-dimethoxybutane thermodynamic analogs) .
- Document uncertainties in risk assessments for regulatory compliance (e.g., REACH, EPA) .
Q. What experimental design considerations apply to synthesizing derivatives of this compound?
- Method Optimization :
- Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Use anhydrous conditions with inert gas purging .
- Characterize intermediates via GC-MS or NMR to confirm purity, as byproducts may arise from trace acid/base contamination .
- For catalytic reactions, screen transition metals (e.g., Pd/C) under controlled temperatures to minimize side reactions .
Q. How can conflicting stability data from different sources be resolved?
- Data Reliability Framework :
- Cross-reference experimental conditions (e.g., pH, temperature) with SDS stability claims .
- Validate using accelerated stability studies (e.g., 40°C/75% RH for 6 months) per ICH guidelines .
- Apply constructive falsification: Test hypotheses about degradation pathways (e.g., oxidative vs. hydrolytic) .
Tables: Key Data for Experimental Design
Critical Research Gaps
- Ecological Impact : No data on soil mobility, biodegradability, or PBT/vPvB potential .
- Chronic Toxicity : Uncharacterized long-term exposure risks (e.g., carcinogenicity, endocrine disruption) .
- Thermodynamic Properties : Limited enthalpy/entropy data for reaction modeling; extrapolate from analogs (e.g., 1,1-dimethoxybutane) .
Methodological Recommendations : Prioritize tiered testing and computational modeling to address data deficiencies while adhering to OECD/EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
